Ivermectin
Overview
Description
Ivermectin is an antiparasitic drug used to treat various types of worm infections, including river blindness (onchocerciasis) and intestinal infection from threadworms (strongyloidiasis) . It is also used in veterinary medicine to prevent and treat heartworm and acariasis . Ivermectin works by interfering with the nerve and muscle functions of worms, paralyzing and killing them .
Synthesis Analysis
Ivermectin is synthesized by chemical hydrogenation of a specific double bond at C22-C23 in the polyketide macrolides avermectins B1a and B1b, broad-spectrum antiparasitic agents isolated from the soil bacterium Streptomyces avermitilis . The synthesis of ivermectin derivatives has been reported, with modifications at the C13 position leading to unexpected rearrangement of the oxahydrindene (hexahydrobenzofuran) unit of the macrolide ring .
Molecular Structure Analysis
Ivermectin’s molecular structure involves binding to ligand-gated ion channel receptors including glutamate, GABA, and glycine . At higher concentrations, ivermectin also acts as an allosteric modulator of ion channels found in host central nervous systems .
Chemical Reactions Analysis
Ivermectin undergoes various chemical reactions in the body. It is metabolized in the liver by the cytochrome P450 system . The metabolites of ivermectin have been identified in humans, including demethylated (M1) and hydroxylated (M3) ivermectin .
Physical And Chemical Properties Analysis
Ivermectin is highly lipophilic, which allows it to accumulate in fat tissues, causing its long-term existence in the body . It has rapid oral absorption, is widely distributed in the body, and is excreted almost exclusively in feces .
Scientific Research Applications
Cutaneous Use Against Parasites
A new drug form of Ivermectin was developed for cutaneous use against endo- and ectoparasites, tested on white rats. This form is a transparent solution with an Ivermectin content of 0.5%. The LD50 of this dosage form is more than 10,000 mg/kg, indicating low danger when applied to the skin and no irritating effect on intact rat skin (Emelyanova & Shumakovich, 2020).
Anticancer Potential
Ivermectin is also explored for anticancer applications. In Loja-Ecuador, 19% of cancer-diagnosed participants used Ivermectin-based medicines as alternative therapy alongside conventional treatments like chemotherapy. This highlights the interest in Ivermectin as an anticancer agent, although more research is needed for scientific validation and understanding of its anticancer mechanism (Jiménez-Gaona et al., 2023).
Broad-Spectrum Antiparasitic Activity
Historically, Ivermectin has been prominent in controlling parasites in animals and humans, with applications in veterinary science and animal husbandry. Its effectiveness and safety profile have also been recognized for special applications in human medicine (Campbell, 2012).
Antibacterial, Antiviral, and Anticancer Agent
Ivermectin has shown potential as an antibacterial, antiviral, and anticancer agent. Its diverse range of applications in treating diseases has been increasingly recognized by the global scientific community (Crump, 2017).
Treatment of Various Parasitic Diseases
Ivermectin is used to combat parasitic diseases like filariasis, onchocerciasis, strongyloidiasis, scabies, and pediculosis. It is also being investigated for its efficacy in killing vectors of disease-causing parasites such as mosquitoes and sandflies (Ashour, 2019).
Inhibitor of SARS-CoV-2 Replication
A study found that Ivermectin inhibits the replication of SARS-CoV-2 in vitro, suggesting its potential use in COVID-19 treatment. This requires further investigation for possible benefits in humans (Caly et al., 2020).
Vector Control Tool for Malaria
Ivermectin's potential use as a vector control tool for malaria is under evaluation. It has shown efficacy in reducing malaria transmission by killing mosquitoes (Chaccour et al., 2020).
Diverse Applications in Global Health
Its role in controlling various parasitic infections and potential new applications in treating disseminated strongyloidiasis and other diseases highlight Ivermectin's importance in global health (Fox, 2006).
Mechanisms of Action and Resistance
Ivermectin's mechanisms of action and the development of resistance to it are areas of ongoing research. Understanding these aspects is crucial for its continued effectiveness in parasitic control (Laing, Gillan, & Devaney, 2017).
Pharmacokinetics and Interactions
The pharmacokinetics and interactions of Ivermectin in humans have been reviewed, highlighting characteristics that could improve clinical efficacy (Canga et al., 2008).
Long-term Impact on Public Health
Ivermectin has significantly impacted public health, improving the lives of billions and showing promise in eradicating diseases like onchocerciasis and lymphatic filariasis (Ōmura, 2008).
Antitumour Effects
Recent studies have focused on understanding the molecular mechanisms underlying Ivermectin's antitumour effects, indicating its potential benefits for cancer patients (Liu et al., 2020).
Safety And Hazards
Ivermectin is generally safe for its approved uses, but it can cause severe encephalopathies in subjects infected with loiasis . Other reported side effects include gastrointestinal distress, dizziness, confusion, vision symptoms, or rash . Overdose can cause nausea, vomiting, diarrhea, hypotension (low blood pressure), allergic reactions (itching and hives), dizziness, ataxia (problems with balance), seizures, coma, and even death .
Future Directions
The future of ivermectin is still under investigation. While it has been proposed as a possible treatment for COVID-19, the evidence is still inconclusive . Further studies are needed to characterize the pharmacokinetic properties and mosquito-lethal activity of its metabolites . More simple, selective, fast, sensitive, and green chemistry-oriented methods for ivermectin analysis need to be developed .
properties
IUPAC Name |
(1R,4S,5'S,6R,6'R,8R,10E,12S,13S,14E,16E,20R,21R,24S)-6'-[(2S)-butan-2-yl]-21,24-dihydroxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H74O14/c1-11-25(2)43-28(5)17-18-47(62-43)23-34-20-33(61-47)16-15-27(4)42(26(3)13-12-14-32-24-55-45-40(49)29(6)19-35(46(51)58-34)48(32,45)52)59-39-22-37(54-10)44(31(8)57-39)60-38-21-36(53-9)41(50)30(7)56-38/h12-15,19,25-26,28,30-31,33-45,49-50,52H,11,16-18,20-24H2,1-10H3/b13-12+,27-15+,32-14+/t25-,26-,28-,30-,31-,33+,34-,35-,36-,37-,38-,39-,40+,41-,42-,43+,44-,45+,47+,48+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZSNMRSAGSSBNP-XPNPUAGNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H]1[C@H](CC[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O[C@H]7C[C@@H]([C@H]([C@@H](O7)C)O)OC)OC)\C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H74O14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8023181 | |
Record name | Ivermectin B1a | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8023181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
875.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ivermectin B1a | |
CAS RN |
71827-03-7, 70288-86-7, 70161-11-4 | |
Record name | Ivermectin B1a | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71827-03-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ivermectin B1a | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071827037 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ivermectin B1a | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8023181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Avermectin A1a, 5-O-demethyl-22,23-dihydro- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.112 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Ivermectin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.738 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Avermectin A1a, 5-O-demethyl-22,23-dihydro | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.697 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | IVERMECTIN B1A | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/91Y2202OUW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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